An In-depth Technical Guide to 5-Benzyloxygramine: Chemical Properties, Structure, and Biological Activity
An In-depth Technical Guide to 5-Benzyloxygramine: Chemical Properties, Structure, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Benzyloxygramine is a synthetic derivative of gramine, an alkaloid found in various plant species. It has garnered significant interest in the scientific community, particularly for its role as a potent antiviral agent. This technical guide provides a comprehensive overview of the chemical properties, structural features, and synthesis of 5-Benzyloxygramine. Furthermore, it delves into its mechanism of action as a stabilizer of non-native protein-protein interactions of the coronavirus nucleocapsid (N) protein, highlighting its potential in the development of novel antiviral therapeutics.
Chemical Properties and Structure
5-Benzyloxygramine, also known as 5-(phenylmethoxy)-1H-indole-3-methanamine, N,N-dimethyl-, is characterized by an indole scaffold with a benzyloxy group at the 5-position and a dimethylaminomethyl group at the 3-position.
Physicochemical Properties
A summary of the key physicochemical properties of 5-Benzyloxygramine is presented in the table below.
| Property | Value | Reference(s) |
| CAS Number | 1453-97-0 | [1][2] |
| Molecular Formula | C₁₈H₂₀N₂O | [3][4] |
| Molecular Weight | 280.37 g/mol | [3][4] |
| Melting Point | 137-139 °C | [1][2][3] |
| Boiling Point | 442.3 °C at 760 mmHg | [1] |
| Density | 1.153 g/cm³ | [1] |
| Appearance | Off-white to light yellow solid | [4] |
| Solubility | Soluble in DMSO (250 mg/mL with sonication) | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | [4] |
Structural Identifiers
| Identifier | Value | Reference(s) |
| IUPAC Name | [5-(benzyloxy)-1H-indol-3-yl]-N,N-dimethylmethanamine | |
| SMILES | CN(C)CC1=CNC2=C1C=C(OCC3=CC=CC=C3)C=C2 | [4][5] |
| InChI | InChI=1S/C18H20N2O/c1-20(2)12-15-11-19-18-9-8-16(10-17(15)18)21-13-14-6-4-3-5-7-14/h3-11,19H,12-13H2,1-2H3 | [5] |
| InChIKey | POTVAILTNPOQJH-UHFFFAOYSA-N | [5] |
Synthesis of 5-Benzyloxygramine
5-Benzyloxygramine is synthesized via the Mannich reaction, a classic method in organic chemistry for the aminoalkylation of an acidic proton located alpha to a carbonyl group or other electron-withdrawing group. In this case, the active hydrogen at the C-3 position of the indole ring of 5-benzyloxyindole is utilized.
Experimental Protocol: Mannich Reaction
The synthesis involves the reaction of 5-benzyloxyindole with formaldehyde and dimethylamine.
Materials:
-
5-Benzyloxyindole
-
Formaldehyde (aqueous solution, e.g., 37%)
-
Dimethylamine (aqueous solution, e.g., 40%)
-
Glacial acetic acid
-
Ice bath
-
Stirring apparatus
Procedure:
-
In a flask equipped with a stirrer, a cooled mixture of aqueous dimethylamine and formaldehyde is prepared in glacial acetic acid.
-
This mixture is then added dropwise to a solution of 5-benzyloxyindole in glacial acetic acid, maintained at a low temperature using an ice bath.
-
The reaction mixture is stirred at a controlled temperature (e.g., 50 °C) overnight to allow the reaction to proceed to completion.
-
Upon completion, the reaction mixture is diluted with water to precipitate the product.
-
The crude 5-Benzyloxygramine can then be collected by filtration and purified by recrystallization from a suitable solvent.
Spectroscopic Data
The structure of 5-Benzyloxygramine can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 10.8 | s | Indole N-H |
| 7.47 | d | Aromatic H |
| 7.38 | t | Aromatic H |
| 7.31 | t | Aromatic H |
| 7.25 | d | Aromatic H |
| 7.19 | d | Indole H-4 |
| 7.16 | s | Indole H-2 |
| 6.81 | dd | Indole H-6 |
| 5.07 | s | O-CH₂-Ph |
| 3.49 | s | N-CH₂-Indole |
| 2.13 | s | N(CH₃)₂ |
¹³C NMR (Predicted):
| Chemical Shift (ppm) | Assignment |
| ~153 | C5 |
| ~138 | Aromatic C (quaternary) |
| ~136 | C7a |
| ~128.5 | Aromatic CH |
| ~127.8 | Aromatic CH |
| ~127.6 | Aromatic CH |
| ~127 | C3a |
| ~123 | C2 |
| ~112 | C6 |
| ~111 | C3 |
| ~101 | C4 |
| ~70 | O-CH₂-Ph |
| ~55 | N-CH₂-Indole |
| ~45 | N(CH₃)₂ |
Mass Spectrometry (MS)
The mass spectrum of 5-Benzyloxygramine would be expected to show a molecular ion peak [M]⁺ at m/z 280. Key fragmentation patterns would likely involve:
-
Loss of the dimethylaminomethyl group: leading to a fragment at m/z 222.
-
Cleavage of the benzylic ether bond: resulting in a tropylium ion at m/z 91 (a common fragment for benzyl groups) and an indole-containing fragment.
-
Formation of the N,N-dimethyliminium ion: at m/z 58.
Infrared (IR) Spectroscopy
The IR spectrum of 5-Benzyloxygramine would exhibit characteristic absorption bands corresponding to its functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3250 (broad) | N-H Stretch | Indole N-H |
| 3100-3000 | C-H Stretch | Aromatic C-H |
| 3000-2850 | C-H Stretch | Aliphatic C-H |
| 1600-1450 | C=C Stretch | Aromatic/Indole ring |
| 1250-1020 | C-N Stretch | Amine |
| 1320-1000 | C-O Stretch | Ether |
Biological Activity and Mechanism of Action
5-Benzyloxygramine has been identified as a promising antiviral agent, particularly against coronaviruses like MERS-CoV and SARS-CoV-2.[6][7] Its mechanism of action is unique and involves the stabilization of a non-native protein-protein interaction (PPI) of the viral nucleocapsid (N) protein.[6]
The N protein is crucial for the viral life cycle, playing roles in RNA packaging, transcription, and virion assembly.[6] 5-Benzyloxygramine acts as an orthosteric stabilizer of the N-terminal domain (N-TD) of the N protein.[6] It binds to a hydrophobic pocket at the interface of a non-native N-TD dimer, stabilizing this conformation.[6] This stabilization leads to abnormal oligomerization of the full-length N protein, disrupting its normal function and thereby inhibiting viral replication.[6]
Signaling Pathway Diagram
The following diagram illustrates the proposed mechanism of action of 5-Benzyloxygramine.
References
- 1. researchgate.net [researchgate.net]
- 2. IR _2007 [uanlch.vscht.cz]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
